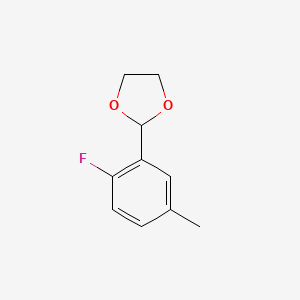

2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane is an organic compound characterized by the presence of a fluorinated aromatic ring and a dioxolane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane typically involves the reaction of 2-fluoro-5-methylphenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently undergoes cyclization to form the dioxolane ring. Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are optimized to minimize by-product formation and ensure high purity of the final product. Industrial production also involves rigorous quality control measures to ensure consistency and reliability of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the dioxolane ring to diols.

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 2-(2-Fluoro-5-methylphenyl)acetaldehyde or 2-(2-Fluoro-5-methylphenyl)acetic acid.

Reduction: Formation of 2-(2-Fluoro-5-methylphenyl)ethane-1,2-diol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound’s fluorinated aromatic ring and dioxolane moiety contribute to its reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Fluoro-5-methylphenol: A precursor in the synthesis of 2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane.

2-Fluoro-5-methylphenyl isocyanate: Another fluorinated aromatic compound with different reactivity and applications.

2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: A compound with similar structural features but different functional groups.

Uniqueness

This compound is unique due to its combination of a fluorinated aromatic ring and a dioxolane moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biologische Aktivität

2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound includes a dioxolane ring fused to a fluorinated aromatic system, which may enhance its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory properties, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10H10F O2. The presence of the fluorine atom on the phenyl ring is significant as it can influence the compound's chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H10F O2 |

| Molecular Weight | 182.19 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within biological systems. The fluorine atom enhances binding affinity to enzymes or receptors, potentially modulating various biochemical pathways. The dioxolane moiety contributes to the compound's stability and reactivity, influencing its overall biological effects .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial and fungal strains. The compound's structural attributes allow it to engage with microbial targets effectively.

Case Study: Antimicrobial Efficacy

In a study assessing antimicrobial activity against common pathogens, this compound was tested against several strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound has moderate antimicrobial activity, particularly against Gram-negative bacteria like E. coli .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory activity. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study: Inhibition of COX Enzymes

A recent investigation evaluated the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) |

|---|---|---|

| This compound | 25 µM | 15 µM |

These findings suggest that the compound may serve as a selective COX-2 inhibitor, which is beneficial for developing anti-inflammatory medications .

Potential Applications in Drug Development

Given its unique structure and biological activities, this compound holds promise for further development as a therapeutic agent. Its potential applications include:

- Antimicrobial agents : Targeting resistant strains.

- Anti-inflammatory drugs : Providing alternatives for pain management.

- Building blocks in organic synthesis : Useful in synthesizing other pharmacologically active compounds.

Eigenschaften

IUPAC Name |

2-(2-fluoro-5-methylphenyl)-1,3-dioxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7-2-3-9(11)8(6-7)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEPPXVVIKMRLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.